N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

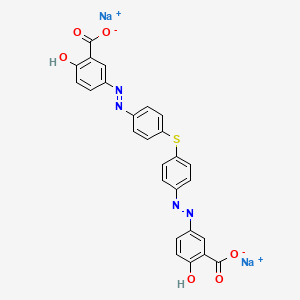

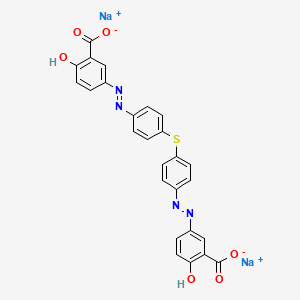

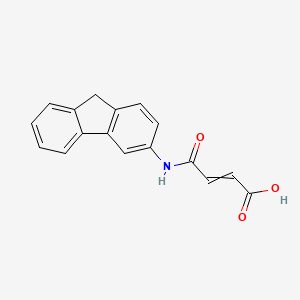

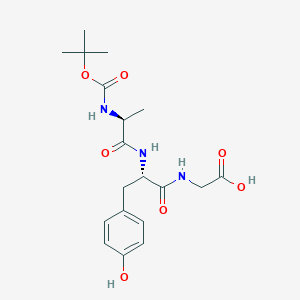

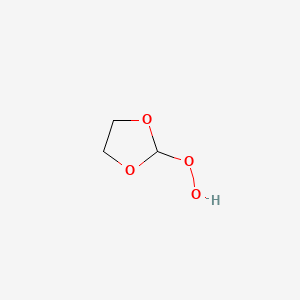

N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is of significant interest in the field of organic chemistry and peptide synthesis due to its stability and utility in various synthetic applications. The Boc group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of flow microreactor systems has also been explored for the direct introduction of the Boc group, offering a more efficient and sustainable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Substitution Reactions: Introduction of different functional groups at specific positions on the peptide chain.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane, HCl in methanol, or p-toluenesulfonic acid in deep eutectic solvents.

Coupling: DCC or EDC in the presence of HOBt or NHS.

Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products: The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups.

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine primarily involves its role as a protected peptide intermediate. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling and modification of the peptide chain. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptide structures. The molecular targets and pathways involved depend on the specific application and the nature of the peptide being synthesized .

Vergleich Mit ähnlichen Verbindungen

- N-(tert-Butoxycarbonyl)-L-alaninol

- N-(tert-Butoxycarbonyl)-L-arginine

- N-(tert-Butoxycarbonyl)-L-ornithine

Comparison: N-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosylglycine is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. Compared to other Boc-protected amino acids and peptides, it offers distinct advantages in terms of stability and reactivity. The choice of protecting group and amino acid sequence can significantly impact the overall properties and applications of the peptide .

Eigenschaften

CAS-Nummer |

5910-44-1 |

|---|---|

Molekularformel |

C19H27N3O7 |

Molekulargewicht |

409.4 g/mol |

IUPAC-Name |

2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H27N3O7/c1-11(21-18(28)29-19(2,3)4)16(26)22-14(17(27)20-10-15(24)25)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,27)(H,21,28)(H,22,26)(H,24,25)/t11-,14-/m0/s1 |

InChI-Schlüssel |

WFQJFEYJYDXCPZ-FZMZJTMJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)